(S)-Tert-butoxycarbonylamino-(3,4-dimethoxy-phenyl)-acetic acid
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Overview
Description
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the 3,4-dimethoxyphenyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3,4-DIMETHOXYPHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The 3,4-dimethoxyphenyl group can undergo various transformations, contributing to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-PHENYLACETIC ACID: Similar structure but lacks the methoxy groups on the phenyl ring.
(2S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-METHOXYPHENYL)ACETIC ACID: Contains a single methoxy group on the phenyl ring.
Uniqueness
The combination of the Boc protecting group and the 3,4-dimethoxyphenyl group makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
Molecular Formula |
C15H21NO6 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-7-10(20-4)11(8-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
QBYFEDGJUISDKJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=C(C=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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